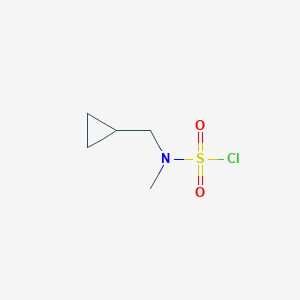
Clorhidrato de 1-Etil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
Target of Action
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders It’s worth noting that thiqs are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
Thiqs are known to function as antineuroinflammatory agents . They are also known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .
Biochemical Pathways
Thiqs are known to play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .
Result of Action
Thiqs are known to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered thiq in high doses .
Action Environment
It’s worth noting that the synthesis of thiq derivatives has been achieved through various new and environmentally friendly methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-ethyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or methanol under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives, including quinolines and isoquinolines.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of alkylated derivatives.
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is compared with other similar compounds to highlight its uniqueness:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the ethyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of ethyl.
1-Propyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a propyl group.
Each of these compounds has distinct chemical and biological properties, making them suitable for different applications.
Propiedades
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-11-10-6-4-3-5-9(10)7-8-12-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFLBSZTZPMPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712388 | |
| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103861-49-0 | |
| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)


![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)


![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)



